molecular formula C7H5FN2 B13474837 3-Ethynyl-6-fluoropyridin-2-amine

3-Ethynyl-6-fluoropyridin-2-amine

Cat. No.: B13474837
M. Wt: 136.13 g/mol
InChI Key: WBDCCBVESXBRJD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-6-fluoropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethynyl-6-fluoropyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethynyl-6-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and lead to specific therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridin-3-amine
  • 3-Ethynyl-5-fluoropyridin-2-amine
  • 6-Fluoro-3-pyridinamine

Uniqueness

3-Ethynyl-6-fluoropyridin-2-amine is unique due to the presence of both ethynyl and fluorine groups in the pyridine ring.

Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

3-ethynyl-6-fluoropyridin-2-amine

InChI

InChI=1S/C7H5FN2/c1-2-5-3-4-6(8)10-7(5)9/h1,3-4H,(H2,9,10)

InChI Key

WBDCCBVESXBRJD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=C(C=C1)F)N

Origin of Product

United States

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